N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide
Description
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide is a synthetic organic compound characterized by a norbornane (bicyclo[2.2.1]heptane) core linked to an ethyl group, which is further connected to a cyano-substituted α,β-unsaturated amide with a phenyl substituent.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13(18-11-15-7-8-16(18)10-15)21-19(22)17(12-20)9-14-5-3-2-4-6-14/h2-6,9,13,15-16,18H,7-8,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLWYYYRWKWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(1-{bicyclo[22Compounds with similar structures have been found to inhibit human soluble epoxide hydrolase (hseh). hsEH is an enzyme involved in the metabolism of fatty acids and has been linked to inflammatory diseases, pain, and cancer.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target, hseh, by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
The inhibition of hsEH can affect various biochemical pathways. hsEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules that play roles in inflammation, blood pressure regulation, and angiogenesis. By inhibiting hsEH, this compound could potentially alter these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pathways it affects through hsEH inhibition. Potential effects could include reduced inflammation, altered blood pressure regulation, and changes in angiogenesis.
Biological Activity
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bicyclic system which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O |
| Molecular Weight | 286.37 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological effects, including anti-inflammatory and potential neuroprotective activities.
Anti-inflammatory Activity
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα, which are critical mediators in inflammatory processes. In vivo studies have shown that treatment with this compound significantly reduces paw edema in animal models, suggesting its efficacy as an anti-inflammatory agent.
Case Studies
- Study on Cytokine Production : In a controlled study, the administration of this compound resulted in a marked decrease in the levels of IL-1β and TNFα compared to control groups, indicating its role in modulating immune responses .
- Paw Edema Model : In a Freund's complete adjuvant-induced paw edema model, the compound demonstrated significant anti-inflammatory effects, with a reduction in edema comparable to that seen with standard anti-inflammatory drugs .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at concentrations up to 100 µM in various cell lines (HepG2 and H9c2) . This safety profile is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs
The compound shares core structural motifs with several derivatives, differing primarily in substituents and functional groups. Key analogs include:
Key Structural Insights :
- Cyanoenamide groups (as in the target compound) introduce electrophilic reactivity, which may interact with nucleophilic residues in biological targets .
- Phenyl vs. heteroaromatic substituents (e.g., pyrazole in SR144528) influence receptor affinity and metabolic stability .
Pharmacological and Physical Properties
- Receptor Targeting: SR144528’s cannabinoid inverse agonism () suggests bicyclo[2.2.1]heptane derivatives may target lipid-mediated signaling pathways.
- Solubility: Hydroxyl-substituted analogs (e.g., 2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide) may exhibit improved aqueous solubility over purely hydrophobic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
